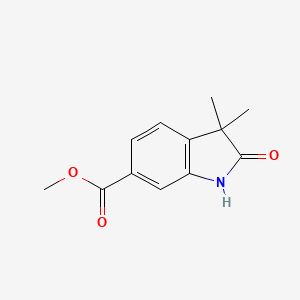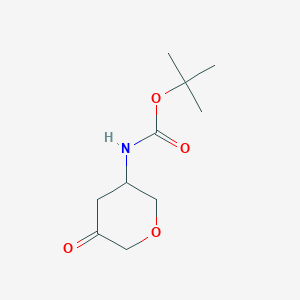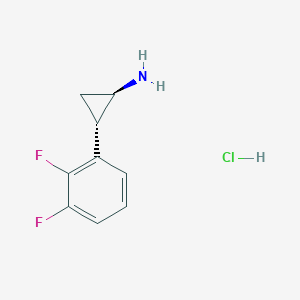![molecular formula C32H20 B3108232 7,12-Diphenylbenzo[k]fluoranthene CAS No. 16391-62-1](/img/structure/B3108232.png)
7,12-Diphenylbenzo[k]fluoranthene
概要
説明
7,12-Diphenylbenzo[k]fluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C32H20. It is known for its complex structure and unique properties, making it valuable in various scientific research fields. This compound is characterized by its high molecular weight and stability, which contribute to its diverse applications.
作用機序
Target of Action
It is known that this compound interacts with certain molecular structures during its mechanism of action .
Mode of Action
Upon oxidation at a platinum electrode, 7,12-Diphenylbenzo[k]fluoranthene undergoes intermolecular dehydrogenative coupling . This process forms bis-4,4’-(7,12-diphenyl)benzo[k]fluoranthene . Further oxidation of this product results in a slower intramolecular coupling reaction .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in molecular structures, suggesting that it may influence various biochemical pathways .
Result of Action
The compound’s ability to undergo intermolecular dehydrogenative coupling and intramolecular coupling suggests that it can induce significant molecular transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Diphenylbenzo[k]fluoranthene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diphenylacetylene and benzo[k]fluoranthene as starting materials, followed by a series of cyclization and dehydrogenation reactions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
7,12-Diphenylbenzo[k]fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and more saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
科学的研究の応用
7,12-Diphenylbenzo[k]fluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research on its interactions with biological molecules helps in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
類似化合物との比較
Similar Compounds
- 3-Bromo-7,12-diphenylbenzo[k]fluoranthene
- 7,12-Bis(4-bromophenyl)benzo[k]fluoranthene
- Benzo[k]fluoranthene
Uniqueness
7,12-Diphenylbenzo[k]fluoranthene is unique due to its specific substitution pattern and the resulting electronic properties. Its stability and reactivity make it a valuable compound for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives.
特性
IUPAC Name |
7,12-diphenylbenzo[k]fluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20/c1-3-11-22(12-4-1)29-24-17-7-8-18-25(24)30(23-13-5-2-6-14-23)32-27-20-10-16-21-15-9-19-26(28(21)27)31(29)32/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONDEBNCTLTCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C6=CC=CC=C62)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key photophysical properties of 7,12-Diphenylbenzo[k]fluoranthene and how are they affected by structural modifications?
A1: this compound (DPBF) exhibits interesting photophysical properties, particularly its blue electroluminescence. Studies have shown that DPBF displays an emission maximum (ELmax) at 436 nm and 454 nm, categorized within the deep-blue region. [] This emission profile makes DPBF a promising candidate for deep-blue organic light-emitting diodes (OLEDs).
Q2: How does this compound behave electrochemically, and what interesting reactions can occur upon its oxidation?
A2: this compound (DPBF) exhibits intriguing electrochemical behavior, particularly upon oxidation. Cyclic voltammetry studies have revealed that DPBF undergoes an intermolecular dehydrogenative coupling reaction when oxidized at a platinum electrode. [] This reaction leads to the formation of bis-4,4'-(7,12-diphenyl)benzo[k]fluoranthene. Further oxidation of this dimerized product initiates a slower intramolecular coupling process, ultimately yielding dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]perylene. []
Q3: Can this compound be used in electroluminescent devices, and how does its structure relate to its performance in these applications?
A3: Yes, this compound (DPBF) demonstrates potential for use in electroluminescent devices, specifically as an emitting layer in OLEDs. [] This is attributed to its deep-blue emission, with peaks observed at 436 nm and 454 nm. [] Notably, devices utilizing DPBF as an emitting layer have exhibited promising performance, achieving a high efficiency of 2.11 cd/A and desirable color coordinates of (0.161, 0.131) within the deep-blue region. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3108149.png)

![tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B3108163.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine](/img/structure/B3108170.png)


![Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3108196.png)
![Tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108209.png)
![Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)
![6-Oxaspiro[3.4]octan-2-one](/img/structure/B3108217.png)


![2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE](/img/structure/B3108246.png)

